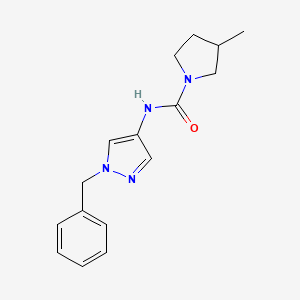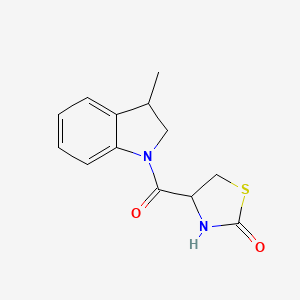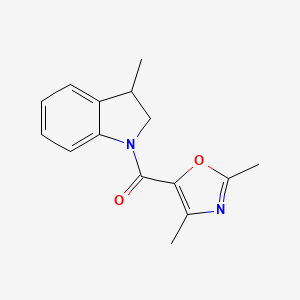![molecular formula C15H26N4 B7585809 3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, commonly known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has been studied for its potential applications in the field of neuroscience.
Mécanisme D'action
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, DMCM can produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
DMCM has been shown to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant properties. DMCM has been used to study the effects of GABA-A receptor modulation on sleep, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMCM in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor's function and structure. However, one limitation of using DMCM is its potential toxicity. DMCM can produce sedative and anxiolytic effects at low doses, but at higher doses, it can produce convulsions and respiratory depression.
Orientations Futures
There are several future directions for research involving DMCM. One area of research is the development of new ligands for the GABA-A receptor that have a higher selectivity and lower toxicity than DMCM. Another area of research is the study of the effects of GABA-A receptor modulation on different brain regions and circuits. Finally, DMCM can be used to study the effects of GABA-A receptor modulation on different neurotransmitter systems, such as dopamine and serotonin.
Méthodes De Synthèse
DMCM can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 2-aminopropane. The final step involves the cyclization of the compound to form DMCM.
Applications De Recherche Scientifique
DMCM has been used extensively in scientific research as a ligand for the GABA-A receptor. The GABA-A receptor is an important target for drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been shown to have a high affinity for the GABA-A receptor and can be used to study the receptor's function and structure.
Propriétés
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)19-13-4-5-14(19)10-18(8-6-13)11-15-16-7-9-17(15)3/h7,9,12-14H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNLMPQRSPGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)


![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)


![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)